N-(2-Hydroxyethyl)-N'-{[3-(trifluoromethyl)phenyl]methyl}thiourea
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Overview
Description
N-(2-Hydroxyethyl)-N’-{[3-(trifluoromethyl)phenyl]methyl}thiourea is a chemical compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound, in particular, is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which can impart unique properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-N’-{[3-(trifluoromethyl)phenyl]methyl}thiourea typically involves the reaction of 3-(trifluoromethyl)benzyl isothiocyanate with ethanolamine. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-Hydroxyethyl)-N’-{[3-(trifluoromethyl)phenyl]methyl}thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Various substituted thioureas.
Scientific Research Applications
N-(2-Hydroxyethyl)-N’-{[3-(trifluoromethyl)phenyl]methyl}thiourea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and coatings.
Mechanism of Action
The mechanism of action of N-(2-Hydroxyethyl)-N’-{[3-(trifluoromethyl)phenyl]methyl}thiourea involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or modulation of their activity. The hydroxyl and thiourea groups can also participate in hydrogen bonding and other interactions that contribute to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Hydroxyethyl)-N’-phenylthiourea
- N-(2-Hydroxyethyl)-N’-{[4-(trifluoromethyl)phenyl]methyl}thiourea
- N-(2-Hydroxyethyl)-N’-{[3-(trifluoromethyl)phenyl]ethyl}thiourea
Uniqueness
N-(2-Hydroxyethyl)-N’-{[3-(trifluoromethyl)phenyl]methyl}thiourea is unique due to the presence of the trifluoromethyl group at the 3-position of the phenyl ring. This structural feature can significantly influence the compound’s chemical reactivity, biological activity, and physical properties compared to other similar compounds.
Properties
CAS No. |
61290-47-9 |
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Molecular Formula |
C11H13F3N2OS |
Molecular Weight |
278.30 g/mol |
IUPAC Name |
1-(2-hydroxyethyl)-3-[[3-(trifluoromethyl)phenyl]methyl]thiourea |
InChI |
InChI=1S/C11H13F3N2OS/c12-11(13,14)9-3-1-2-8(6-9)7-16-10(18)15-4-5-17/h1-3,6,17H,4-5,7H2,(H2,15,16,18) |
InChI Key |
LKQYGRPITHCZCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CNC(=S)NCCO |
Origin of Product |
United States |
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